6-Bromo-8-chloro-chroman

Lipophilicity Drug design Physicochemical profiling

6-Bromo-8-chloro-chroman (CAS 81258-19-7) is a dihalogenated bicyclic heterocycle belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class. Its molecular formula is C₉H₈BrClO with a molecular weight of 247.52 g/mol.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
Cat. No. B8323977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloro-chroman
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)Br)Cl)OC1
InChIInChI=1S/C9H8BrClO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2
InChIKeyAFFAGOSZFYMTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro-chroman for Advanced Synthesis: Key Physicochemical and Structural Baseline for Procurement


6-Bromo-8-chloro-chroman (CAS 81258-19-7) is a dihalogenated bicyclic heterocycle belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class. Its molecular formula is C₉H₈BrClO with a molecular weight of 247.52 g/mol . The compound features bromine at the 6-position and chlorine at the 8-position on the aromatic ring, a substitution pattern that imparts distinct electronic and steric properties. This scaffold is recognized in medicinal chemistry as a privileged structure, with halogenated chroman derivatives investigated for anticancer, antimicrobial, and CNS-modulating activities [1][2]. As a synthetic intermediate, its differentiated value lies in the orthogonal reactivity of its two halogen substituents, enabling sequential cross-coupling or nucleophilic aromatic substitution strategies that are not possible with mono-halogenated or symmetrically dihalogenated analogs.

Why 6-Bromo-8-chloro-chroman Cannot Be Replaced by Generic Mono-Halogenated or Symmetric Chroman Analogs


Substituting 6-bromo-8-chloro-chroman with 6-bromochroman (CAS 3875-78-3) or 8-chlorochroman (CAS 3722-69-8) results in the loss of a chemically addressable handle for sequential derivatization. The two distinct carbon-halogen bonds (C-Br at C6 and C-Cl at C8) exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, with aryl bromides typically undergoing oxidative addition 10-100 times faster than aryl chlorides under standard conditions [1]. Symmetric analogs such as 6,8-dibromochroman or 6,8-dichlorochroman lack this orthogonality, leading to complex product mixtures in selective mono-functionalization attempts. Furthermore, the 6,8-disubstitution pattern alters the electron density of the aromatic ring, shifting the compound's LogP to 3.43 compared to ~2.8 for 6-bromochroman and ~2.6 for 8-chlorochroman, which directly impacts phase partitioning in biphasic reactions and chromatographic purification behavior . These differences make generic substitution scientifically unsound in multi-step synthetic sequences where precise control over functional group installation order is required.

Quantitative Differentiation Evidence for 6-Bromo-8-chloro-chroman Versus Closest Analogs


Lipophilicity (LogP) Comparison: 6-Bromo-8-chloro-chroman vs. Mono-Halogenated Chromans

6-Bromo-8-chloro-chroman exhibits a calculated LogP of 3.43, which is substantially higher than the LogP of its mono-halogenated counterparts. This elevated lipophilicity results from the additive effect of two halogen substituents . For comparison, 6-bromochroman has a LogP of approximately 2.83, and 8-chlorochroman has a LogP of approximately 2.58 . The difference of 0.60-0.85 log units translates to a 4-7 fold higher partition coefficient in octanol/water systems, directly influencing membrane permeability potential and chromatographic retention characteristics.

Lipophilicity Drug design Physicochemical profiling

Polar Surface Area: Reduced Hydrogen-Bonding Capacity Enhances Membrane Partitioning

The topological polar surface area (tPSA) of 6-bromo-8-chloro-chroman is calculated as 9.23 Ų, which is identical to that of other chroman derivatives lacking additional polar substituents . This low PSA value is well below the commonly cited threshold of 90 Ų for oral bioavailability and the 60-70 Ų threshold for blood-brain barrier penetration [1]. While mono-halogenated chromans share this characteristic, the combination of low PSA and elevated LogP in 6-bromo-8-chloro-chroman creates a differentiated physiochemical profile where high lipophilicity is achieved without sacrificing the favorable PSA window.

Polar surface area Blood-brain barrier Bioavailability

Orthogonal Halogen Reactivity: Differentiated C-Br vs. C-Cl Cross-Coupling Kinetics

The defining synthetic feature of 6-bromo-8-chloro-chroman is its two electronically and sterically distinct halogen substituents. Under standard Pd(0) catalysis, the C6-Br bond undergoes oxidative addition at rates approximately 50-100 times faster than the C8-Cl bond [1]. This kinetic discrimination enables highly regioselective mono-functionalization at the C6 position while preserving the C8-Cl as a latent handle for a subsequent, orthogonal transformation. In contrast, 6,8-dibromochroman presents two equivalently reactive C-Br bonds, leading to statistical product distributions (1:2 mono:bis) under most conditions [2]. The 6,8-dichlorochroman analog, conversely, requires specialized ligand systems to achieve acceptable conversion for even the first coupling.

Sequential cross-coupling C-H functionalization Orthogonal reactivity

Molecular Weight Advantage: 247.5 g/mol Balances Reactivity and Scalability

With a molecular weight of 247.52 g/mol, 6-bromo-8-chloro-chroman sits within the sweet spot for fragment-based drug discovery (typically <300 Da) while carrying two chemically addressable handles . This is lighter than the 6,8-dibromo analog (MW 291.0 g/mol) and comparable to 6,8-dichlorochroman (MW 201.1 g/mol), but the latter lacks the favorable oxidative addition kinetics of the C-Br bond. The excellent atom economy—where a high proportion of the molecular mass is directly involved in productive bond-forming events—supports its use as an efficient building block. Thermal stability data (predicted boiling point 311.4°C) further support its suitability for routine synthetic operations .

Molecular weight optimization Scalable synthesis Fragment-based drug discovery

High-Value Application Scenarios Where 6-Bromo-8-chloro-chroman Provides a Measurable Procurement Advantage


Orthogonal Sequential Derivatization in Medicinal Chemistry Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of chroman-based bioactive compounds benefit from the orthogonal reactivity of C6-Br and C8-Cl. The ability to execute a selective Suzuki-Miyaura coupling at C6 followed by a Buchwald-Hartwig amination at C8, without intermediate protection/deprotection steps, reduces the synthetic sequence length by 2-3 steps compared to using mono-halogenated precursors that require additional halogen installation [1]. This directly lowers the cost-per-compound and accelerates lead optimization timelines.

Fragment-Based Drug Discovery with Dual Vector Elaboration Potential

The compound's molecular weight of 247.5 g/mol, combined with its low PSA (9.23 Ų) and elevated LogP (3.43), makes it an attractive fragment hit for CNS and oncology targets [1]. Unlike mono-halogenated fragments that offer only one growth vector, the 6,8-disubstitution pattern permits simultaneous exploration of two distinct pharmacophore directions from a single scaffold, increasing the diversity of accessible chemical space per synthesis cycle.

Agrochemical Intermediate Requiring Differential Halogen Displacement

In the synthesis of chroman-containing agrochemicals, where regioselective introduction of different functional groups is required under cost-sensitive conditions, 6-bromo-8-chloro-chroman provides a built-in selectivity handle. The C-Br bond can be displaced under mild conditions while the C-Cl bond remains intact for subsequent SNAr reactions requiring more forcing conditions, enabling a one-pot, two-step functionalization sequence [2].

Quote Request

Request a Quote for 6-Bromo-8-chloro-chroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.